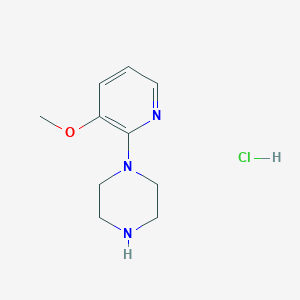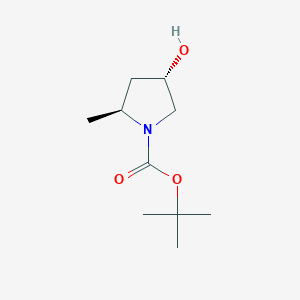
(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate” is a research chemical with the CAS Number: 477293-60-0 . It has a molecular weight of 201.27 and is also known as (S,S)-DTBM-Me-PhST. It is a chiral ligand used in asymmetric catalysis.
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO3 . The InChI Code is 1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 . This indicates the presence of a pyrrolidine ring in the structure, which is a common feature in many biologically active compounds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 282.5°C . The compound has a density of 1.1±0.1 g/cm3 and a molar refractivity of 53.1±0.3 cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
Environmental and Biodegradation Studies Research on related chemical structures and their environmental fate provides insight into the potential applications of (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate in environmental science. For instance, studies on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, have highlighted their occurrence, human exposure, and toxicity, proposing future directions for creating compounds with lower toxicity and environmental impact (Liu & Mabury, 2020). Similarly, research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater shows the microbial capacity to degrade related tert-butyl compounds, suggesting possible environmental bioremediation applications (Thornton et al., 2020).
Chemical Synthesis and Pharmaceutical Applications The structural and functional versatility of tert-butyl compounds, including (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, is demonstrated through their roles in synthetic routes for pharmaceuticals. For example, the synthetic routes of vandetanib involve tert-butyl intermediates, indicating the importance of such compounds in developing therapeutic agents with commercial value (Mi, 2015). Additionally, the discussion on levulinic acid (a derivative from similar chemical families) in drug synthesis underscores the potential of tert-butyl compounds in creating cost-effective and cleaner drug synthesis processes, with applications spanning cancer treatment to medical materials (Zhang et al., 2021).
Environmental Toxicology and Pollution Remediation Insights into the environmental behavior and fate of tert-butyl compounds further underscore the ecological significance and potential remediation strategies for substances like (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate. Studies on MTBE biodegradation illustrate the potential for microbial degradation of tert-butyl compounds under various conditions, suggesting pathways for environmental remediation and pollution control (Fiorenza & Rifai, 2003). The review of MTBE's environmental behavior indicates its persistence and the challenges associated with its remediation, highlighting the need for understanding the environmental dynamics of similar tert-butyl derivatives (Squillace et al., 1997).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements H302 and H317 suggest that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZADLGAYWRZCR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
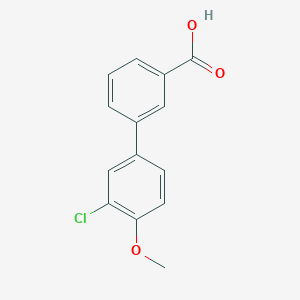
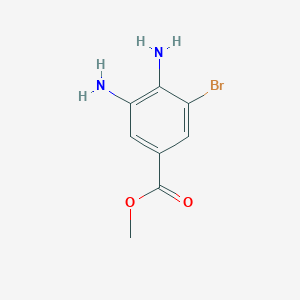
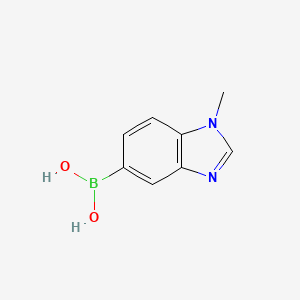
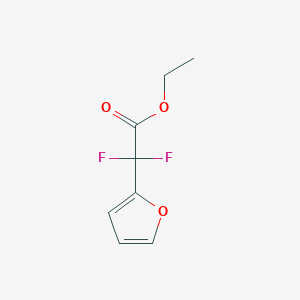
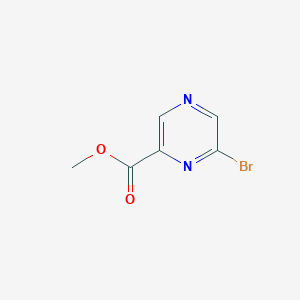
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
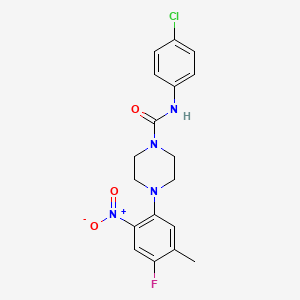
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
